molecular formula C13H25NO5S B3113031 (S)-tert-butyl 4-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate CAS No. 1932520-97-2

(S)-tert-butyl 4-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate

Katalognummer: B3113031
CAS-Nummer: 1932520-97-2
Molekulargewicht: 307.41 g/mol
InChI-Schlüssel: IRFCMVHKGVYWPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-tert-butyl 4-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate (CAS: 1932520-97-2) is a chiral piperidine derivative characterized by a tert-butyl carbamate group at the 1-position of the piperidine ring and a methylsulfonyloxyethyl substituent at the 4-position. Its molecular formula is C₁₃H₂₅NO₅S, with a molecular weight of 307.41 g/mol and a purity of 97% . The compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules requiring stereochemical precision.

Eigenschaften

IUPAC Name

tert-butyl 4-[(1S)-1-methylsulfonyloxyethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5S/c1-10(19-20(5,16)17)11-6-8-14(9-7-11)12(15)18-13(2,3)4/h10-11H,6-9H2,1-5H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFCMVHKGVYWPT-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)OC(C)(C)C)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCN(CC1)C(=O)OC(C)(C)C)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 4-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate involves multiple steps. One common method includes the reaction of tert-butyl 4-piperidinecarboxylate with (S)-1-chloro-2-(methylsulfonyl)ethane under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. These methods optimize reaction conditions such as temperature, pressure, and reactant concentrations to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-tert-butyl 4-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methylsulfonyl group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

(S)-tert-butyl 4-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of (S)-tert-butyl 4-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional similarities of the target compound to other piperidine-based tert-butyl carbamate derivatives are summarized below. Key differences lie in substituent positioning, electronic effects, and synthetic accessibility.

Key Observations:

Substituent Position and Reactivity :

  • The target compound’s 4-position ethyl group with a methylsulfonyloxy moiety introduces moderate steric hindrance compared to the methylsulfonyloxymethyl analog (CAS 147699-19-2), which has a shorter substituent .
  • The 3-position analog (CAS 147699-18-1) exhibits reduced synthetic yield (43% vs. 100%), likely due to steric clashes during reaction steps .

Stereochemical Considerations: The (S)-enantiomer’s chirality may enhance selectivity in asymmetric synthesis or receptor binding compared to non-chiral analogs (e.g., CAS 147699-19-2) .

Synthetic Efficiency :

  • Solvent and reagent choices significantly impact yields. For example, N,N-dimethylacetamide (DMAc) with K₂CO₃ achieves 100% yield for CAS 147699-19-2, while N,N-dimethylformamide (DMF) with NaI results in lower efficiency for CAS 147699-18-1 .

Research Findings and Implications

  • Structural Flexibility : The methylsulfonyloxy group acts as a leaving group, enabling nucleophilic substitution reactions. Substituent positioning (e.g., 3- vs. 4-position) alters electronic density on the piperidine ring, influencing reactivity .
  • Chiral Utility : The (S)-configuration of the target compound may be critical for enantioselective catalysis or bioactive molecule synthesis, though specific applications require further study .

Biologische Aktivität

(S)-tert-butyl 4-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate, also known by its CAS number 161975-39-9, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (S)-tert-butyl 4-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate is C₁₂H₂₃NO₅S, with a molecular weight of 293.38 g/mol. It features a piperidine ring substituted with a tert-butyl group and a methylsulfonyl ether, which may influence its solubility and biological interactions. The compound has a melting point of approximately 95 °C and exhibits solubility characteristics that suggest it can be effectively utilized in various biological assays .

Pharmacological Properties

Research indicates that (S)-tert-butyl 4-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate may exhibit several pharmacological activities:

  • Anticonvulsant Activity : Compounds with similar piperidine structures have been studied for their anticonvulsant properties. For instance, related piperidine derivatives have shown efficacy in models of epilepsy, suggesting potential applications in treating seizure disorders .
  • Antitumor Activity : Preliminary investigations into the structure-activity relationship (SAR) of related compounds indicate potential anticancer properties. The presence of the piperidine moiety is often associated with enhanced cytotoxicity against various cancer cell lines .

The mechanisms through which (S)-tert-butyl 4-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate exerts its effects are not fully elucidated but may involve:

  • Interaction with Receptors : Similar compounds have been shown to interact with neurotransmitter receptors, potentially modulating synaptic transmission and influencing neuronal excitability.
  • Inhibition of Enzymatic Activity : Some derivatives have been reported to inhibit enzymes involved in cancer progression or neurotransmitter metabolism, leading to reduced tumor growth or seizure activity.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of piperidine derivatives similar to (S)-tert-butyl 4-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate:

StudyFindings
Anticonvulsant Study A series of piperidine derivatives were tested for anticonvulsant activity using the maximal electroshock seizure model. Compounds with methylsulfonyl substitutions showed improved efficacy compared to standard drugs .
Antitumor Activity Evaluation In vitro studies demonstrated that piperidine-based compounds exhibited significant cytotoxic effects against human breast and ovarian cancer cell lines, with IC50 values indicating potent activity .
Enzyme Inhibition Assays Compounds structurally related to (S)-tert-butyl 4-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate were assessed for their ability to inhibit monoacylglycerol lipase (MAGL), revealing promising results that suggest potential therapeutic applications in pain management and inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(S)-tert-butyl 4-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(S)-tert-butyl 4-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.